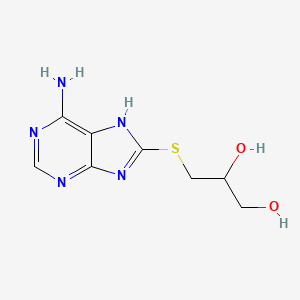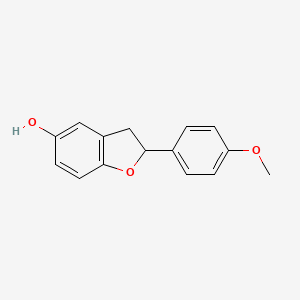
5-Benzofuranol, 2,3-dihydro-2-(4-methoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Benzofuranol, 2,3-dihydro-2-(4-methoxyphenyl)-: is a benzofuran derivative known for its diverse biological activities. Benzofuran compounds are a class of heterocyclic compounds that are widely distributed in nature and have significant pharmacological properties. These compounds are found in various plants and have been studied for their potential therapeutic applications, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzofuranol, 2,3-dihydro-2-(4-methoxyphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for industrial production of 5-Benzofuranol, 2,3-dihydro-2-(4-methoxyphenyl)- are not widely documented, but they likely follow similar principles as laboratory synthesis, scaled up for industrial use.
化学反应分析
Types of Reactions: 5-Benzofuranol, 2,3-dihydro-2-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
Chemistry: In chemistry, 5-Benzofuranol, 2,3-dihydro-2-(4-methoxyphenyl)- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential therapeutic effects. Its anti-tumor, antibacterial, and anti-viral properties make it a candidate for further investigation in the treatment of various diseases .
Medicine: In medicine, benzofuran derivatives, including 5-Benzofuranol, 2,3-dihydro-2-(4-methoxyphenyl)-, are explored for their potential as therapeutic agents. Their diverse biological activities suggest they could be developed into drugs for treating infections, cancer, and other conditions .
Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and biological activity make it valuable for various applications .
作用机制
The mechanism of action of 5-Benzofuranol, 2,3-dihydro-2-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For example, its anti-tumor activity may be mediated through the inhibition of specific enzymes or signaling pathways involved in cell proliferation . Similarly, its antibacterial and anti-viral effects may result from the disruption of microbial cell membranes or the inhibition of viral replication .
相似化合物的比较
Benzothiophene derivatives: These compounds share a similar heterocyclic structure and have been studied for their anti-cancer properties.
Other benzofuran derivatives: Compounds like 2,3-dihydro-3,3-dimethyl-2-(4-morpholinyl)-benzofuranol have similar structures and biological activities.
Uniqueness: 5-Benzofuranol, 2,3-dihydro-2-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxyphenyl group may enhance its interaction with certain molecular targets, making it a valuable compound for further research and development .
属性
CAS 编号 |
825634-84-2 |
|---|---|
分子式 |
C15H14O3 |
分子量 |
242.27 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-5-ol |
InChI |
InChI=1S/C15H14O3/c1-17-13-5-2-10(3-6-13)15-9-11-8-12(16)4-7-14(11)18-15/h2-8,15-16H,9H2,1H3 |
InChI 键 |
HAKNZZCPMMZJOM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2CC3=C(O2)C=CC(=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-(2-methylbenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B14141892.png)
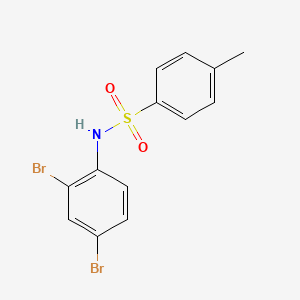
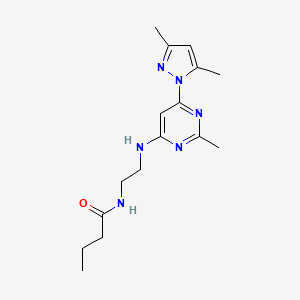
![(3'-Formyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14141907.png)
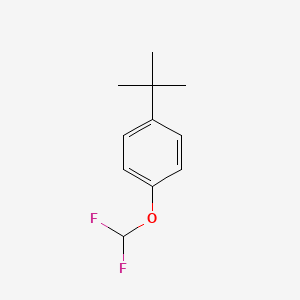
![N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrofuran-2-carboxamide](/img/structure/B14141923.png)
![2-[(2-cyanophenyl)sulfanyl]-N-(3-fluorophenyl)benzamide](/img/structure/B14141928.png)
![5-[2-(3,4,5-Trimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14141931.png)
![1-tert-butyl-4-[(E)-4-phenoxybut-2-enyl]sulfonylbenzene](/img/structure/B14141935.png)
![4'-{(E)-[4-(ethylamino)phenyl]diazenyl}biphenyl-4-carbonitrile](/img/structure/B14141936.png)
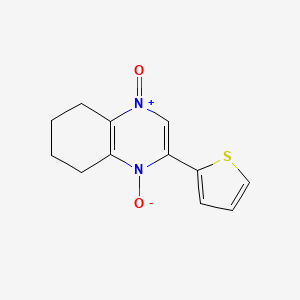
![Di-tert-butyl(2'-isopropyl-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14141945.png)
![[4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate](/img/structure/B14141958.png)
